4-Bromoisoquinolin-5-amine
Overview
Description
4-Bromoisoquinolin-5-amine: is an organic compound with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the fourth position and an amine group at the fifth position of the isoquinoline ring makes this compound unique and valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinolin-5-amine typically involves the bromination of isoquinoline derivatives. One common method is the palladium-catalyzed cyclization of 2-alkynyl benzyl azides. This reaction is carried out in the presence of palladium(II) bromide (PdBr₂) , copper(II) bromide (CuBr₂) , and lithium bromide (LiBr) in acetonitrile (MeCN) as the solvent . The reaction conditions are optimized to ensure high yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar catalytic systems. The process is typically carried out in controlled environments to ensure the safety and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisoquinolin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction to form amine derivatives with different substitution patterns.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Oxidation Products: Nitro or nitroso derivatives of isoquinoline.
Reduction Products: Different amine derivatives with altered substitution patterns.
Scientific Research Applications
4-Bromoisoquinolin-5-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromoisoquinolin-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, derivatives of this compound have been shown to inhibit tyrosine kinase activity, which is crucial in cell signaling pathways involved in cancer progression. The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
4-Bromoisoquinoline: Similar structure but lacks the amine group at the fifth position.
5-Aminoisoquinoline: Similar structure but lacks the bromine atom at the fourth position.
4-(3-Bromoanilino)-6,7-dimethoxyquinazoline: A close analogue with potent tyrosine kinase inhibitory activity.
Uniqueness: 4-Bromoisoquinolin-5-amine is unique due to the presence of both a bromine atom and an amine group on the isoquinoline ring. This dual functionality allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-bromoisoquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLUYBOSXJNQBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561895 | |
Record name | 4-Bromoisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16552-65-1 | |
Record name | 4-Bromoisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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